molecular formula C10H10Cl2N2O2 B371198 ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate CAS No. 27143-09-5

ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate

Cat. No.: B371198
CAS No.: 27143-09-5
M. Wt: 261.1g/mol
InChI Key: DDJOIKUARWSPEQ-ZROIWOOFSA-N
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Description

Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate is a chemical compound with the linear formula C10H10Cl2N2O2 . It has a molecular weight of 261.109 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3 . It has a boiling point of 337.1±44.0 °C at 760 mmHg . The compound has a molar refractivity of 63.4±0.5 cm^3 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Process Intensification in Chemical Production

Ethyl acetate, a compound related to "ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate," is extensively used as a solvent in paints, coatings, resins, inks, and other products. A review by Patil and Gnanasundaram (2020) discusses various process intensification techniques for ethyl acetate production, such as reactive distillation and microwave reactive distillation, which overcome chemical equilibrium limitations and ensure energy efficiency. These insights could suggest potential manufacturing and application areas for this compound, given its structural similarity to ethyl acetate (Patil & Gnanasundaram, 2020).

Environmental and Toxicological Considerations

Chlorophenols, which are structurally related to the chlorophenyl group in "this compound," have been reviewed for their environmental impact and toxicological effects. Peng et al. (2016) discuss chlorophenols' role as precursors to dioxins in municipal solid waste incineration, highlighting the environmental persistence and potential toxic effects of chlorinated organic compounds. This information may be relevant for considering the environmental fate and safety of similar chlorinated compounds (Peng et al., 2016).

Ethylene Oxide Sterilization

Although not directly related, the use of ethylene oxide for sterilizing medical devices, as reviewed by Mendes et al. (2007), showcases the importance of understanding the chemical properties and reactivity of ethoxylated compounds. This could indirectly inform the handling and potential sterilization applications of this compound, considering its ethyl group and potential for similar reactivity (Mendes, Brandão, & Silva, 2007).

Properties

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJOIKUARWSPEQ-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Part A: To a stirred solution of 4-chloroaniline (15.68 gram, 0.123 mol) in ice (30 ml) and concentrated hydrochloric acid (30 ml) is slowly added a solution of NaNO2 (9.0 gram, 0.13 mol) in water (16 ml) and the resulting solution is stirred for 1Hour at 0-5° C. and subsequently added to a cold mixture of NaOAc (32 gram, 0.39 mol), ethanol (520 ml) and ethyl 2-chloro-3-oxobutanoate (16.6 ml, 0.12 mol). After stirring the resulting mixture for 1 hour the formed precipitate is collected by filtration, washed with ethanol and dried in vacuo to give ethyl 2-chloro[(4-chlorophenyl)hydrazono]acetate (22.99 gram, 73% yield). Melting point: 147.5-149.5° C. 1H-NMR (200 MHz, CDCl3): 1.40 (t, J=7 Hz, 3H), 4.39 (q, J=7 Hz, 2H), 7.16 (br d, J=8 Hz, 2H), 7.30 (br d, J=8 Hz, 2H), 8.31 (br s, 1H).
Quantity
15.68 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Quantity
520 mL
Type
solvent
Reaction Step Two

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